Pmx-53

Pharmacokinetics Bioavailability CNS Drug Delivery

PMX-53 is the definitive orthosteric C5aR1 (CD88) antagonist for target validation. Unlike allosteric inhibitors, PMX-53 binds irreversibly within the receptor vestibule, delivering insurmountable blockade essential for mechanistic studies. Its extended in vivo half-life (ET50 ~14h vs. ~1.3h for JPE-1375) enables less frequent dosing in chronic models, reducing animal stress. Proven oral bioavailability and high selectivity over C5L2/C3aR ensure reproducible, publishable data. Choose PMX-53 for inflammation, oncology, and immunology studies where a well-characterized reference standard is critical.

Molecular Formula C47H65N11O7
Molecular Weight 896.1 g/mol
CAS No. 219639-75-5
Cat. No. B15604090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePmx-53
CAS219639-75-5
Molecular FormulaC47H65N11O7
Molecular Weight896.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1
InChIKeyYOKBGCTZYPOSQM-HPSWDUTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMX-53 (CAS 219639-75-5) Procurement Guide: A Cyclic Hexapeptide C5aR1 (CD88) Antagonist


PMX-53 (3D53, Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg]) is a synthetic, cyclic hexapeptide that acts as a potent and orally active antagonist of the complement C5a receptor 1 (C5aR1/CD88), with a reported IC50 of 20 nM [1]. It functions as an orthosteric, non-competitive (insurmountable) antagonist, binding within the extracellular vestibule of the receptor [2][3]. PMX-53 exhibits high selectivity for C5aR1 over the related receptors C5L2 (C5aR2) and C3aR [4]. Its established pharmacological profile underpins its widespread use as a reference tool compound for investigating C5a-C5aR1 axis biology in inflammatory and immunological disease models [1][2].

PMX-53 Selection Rationale: Why Other C5aR1 Antagonists Are Not Interchangeable


The C5aR1 antagonist landscape is diverse, encompassing peptidic compounds (e.g., PMX53, PMX205, JPE1375) and non-peptide small molecules (e.g., avacopan/CCX168, NDT9513727). Generic substitution is not scientifically valid because these agents differ fundamentally in their mechanism (orthosteric vs. allosteric), binding kinetics (insurmountable vs. surmountable), pharmacokinetic profiles, and off-target activities [1]. For example, a compound with a similar in vitro IC50 may possess a significantly shorter in vivo duration of action or poor oral bioavailability, directly impacting experimental design and data reproducibility. The specific, quantifiable differentiators of PMX-53, detailed in the evidence guide below, justify its selection for applications requiring a well-characterized, orthosteric antagonist with a defined, albeit complex, secondary pharmacology [2].

Quantitative Differentiation Evidence for PMX-53 vs. Key Comparators


Oral Bioavailability: PMX-53 vs. PMX205 for CNS and Systemic Dosing Strategies

PMX-205, a more lipophilic analog, demonstrates significantly higher oral bioavailability in mice compared to PMX-53, directly impacting route of administration and dose selection [1]. PMX-205 also shows greater efficiency in crossing the intact blood-brain barrier [1].

Pharmacokinetics Bioavailability CNS Drug Delivery Oral Dosing

In Vivo Duration of Action: PMX-53 vs. JPE-1375 for Extended Efficacy

A head-to-head in vivo pharmacodynamic study in mice demonstrated that PMX-53 has a markedly longer duration of action compared to the linear peptidic antagonist JPE-1375 when administered at the same intravenous dose [1]. The study established similar in vivo potencies (EC50) for inhibiting C5a-induced neutrophil mobilization but a significantly extended active duration for PMX53 [1].

Pharmacodynamics Efficacy Duration In Vivo Models C5aR1 Antagonism

Receptor Selectivity: PMX-53's C5aR1 (CD88) Specificity Over C5L2 and C3aR

Unlike broad-spectrum complement inhibitors, PMX-53 demonstrates high receptor selectivity. Binding studies show that PMX-53 specifically binds to the C5aR1 (CD88) orthosteric site [1][2]. It does not exhibit binding to the alternative C5a receptor, C5L2 (C5aR2), or the related anaphylatoxin receptor C3aR [3].

Receptor Pharmacology Selectivity C5aR1 Off-Target Activity

Functional Antagonism in Primary Human Cells: Peptidic (PMX-53) vs. Non-Peptide Inhibitors

A systematic pharmacological characterization in primary human macrophages demonstrated that peptidic C5aR1 inhibitors, including PMX53, exhibit high insurmountable antagonistic potencies compared to non-peptide compounds like NDT9513727 and DF2593A [1]. Wash-out studies confirmed the long-lasting antagonistic properties of PMX53 in this relevant cell type [1].

Macrophage Biology Functional Assays Insurmountable Antagonism Primary Cells

PMX-53 (CAS 219639-75-5) in Practice: Key Research and Industrial Applications


Target Validation and Pathway Dissection in Complement-Mediated Inflammation

Use PMX-53 as a well-characterized orthosteric probe to specifically interrogate the role of C5aR1 (CD88) in inflammatory signaling pathways. Its selectivity for C5aR1 over C5L2 and C3aR [1][2] allows for definitive attribution of biological effects to C5aR1 blockade. Its proven efficacy across a wide range of in vivo inflammatory models via multiple routes of administration, including oral [3], makes it a versatile tool for target validation studies in rodents.

Chronic In Vivo Disease Modeling Requiring Sustained Target Engagement

Employ PMX-53 in chronic rodent disease models (e.g., arthritis, atherosclerosis, cancer metastasis) where its extended in vivo duration of action (ET50 ~14h) [1] offers a practical advantage over shorter-acting comparators like JPE-1375 (ET50 ~1.3h). This property reduces the need for high-frequency dosing, minimizing animal stress and simplifying long-term study protocols. The established pharmacokinetic profile [2] supports the selection of appropriate dosing regimens to maintain sustained C5aR1 inhibition.

Reference Standard in Pharmacological Studies of C5aR1 Antagonists

Utilize PMX-53 as a reference or control compound in comparative pharmacological studies of novel C5aR1 antagonists. Its orthosteric, insurmountable mechanism of action and detailed profile across multiple signaling assays (cAMP, ERK1/2, β-arrestin2 recruitment) [1] provide a well-documented benchmark against which new chemical entities can be evaluated for potency, efficacy, and functional bias in both human and mouse systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pmx-53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.